![molecular formula C22H18FN3O2S2 B2488531 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 941988-82-5](/img/structure/B2488531.png)
2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, Sunder and Maleraju (2013) described the synthesis of derivatives by reacting pyrazole with various substituted acetamides, confirming structures through NMR, IR, and mass spectra (Sunder & Maleraju, 2013). Similarly, Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives, focusing on the role of the pyridine ring and N-benzyl substitution in kinase inhibition (Fallah-Tafti et al., 2011).
Molecular Structure Analysis
Structural elucidation of such compounds typically involves spectroscopic techniques, including NMR, IR, and mass spectrometry. The molecular structure is crucial for understanding the compound's interaction with biological targets. For instance, Wang et al. (2015) explored modifications of a similar compound to enhance its anticancer effects, where structural adjustments led to significant biological activity and reduced toxicity (Wang et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitution and cyclization, contributing to their versatility in drug development. For example, Koh et al. (1999) studied nucleophilic substitution reactions of thiophenyl benzoates with pyridines, revealing insights into reaction mechanisms (Koh et al., 1999).
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Several studies have synthesized and evaluated derivatives of benzothiazole and related compounds for their anticancer activities. For instance, compounds have been tested against lung, breast, and CNS cancer cell lines, showing anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, N-benzyl substituted acetamide derivatives containing thiazole have been synthesized and evaluated for Src kinase inhibitory activities and anticancer activities against colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).
Kinase Inhibition
The role of pyridine ring and N-benzyl substitution in kinase inhibition has been explored to establish structure-activity relationships. Unsubstituted N-benzyl derivatives showed inhibition of c-Src kinase, indicating the potential of these compounds in targeted cancer therapy through kinase inhibition pathways (Fallah-Tafti et al., 2011).
Anti-Inflammatory Activity
Research into the synthesis of novel compounds with potential anti-inflammatory activity has also been conducted. For example, derivatives of N-(3-chloro-4-fluorophenyl) have been synthesized and tested for their anti-inflammatory properties, with some showing significant activity (Sunder et al., 2013). This indicates the therapeutic potential of these compounds beyond oncology, including treatment of inflammation-related disorders.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-28-18-5-2-6-19-21(18)25-22(30-19)26(13-15-4-3-11-24-12-15)20(27)14-29-17-9-7-16(23)8-10-17/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDZXDQOMURTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

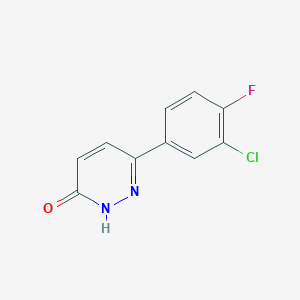
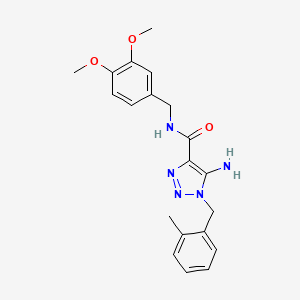
![3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2488450.png)
![2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol](/img/structure/B2488451.png)
![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2488452.png)
![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2488455.png)
![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)

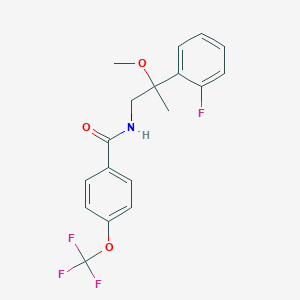
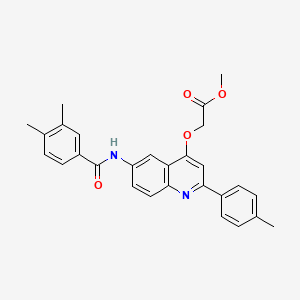
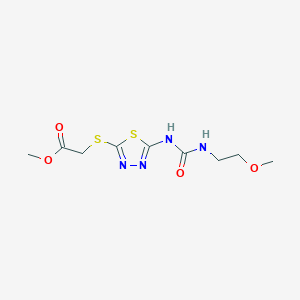
![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)